2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Description
The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a 4-bromobenzenesulfonyl group, a dihydropyridinone core, and a 2-chloro-4-fluorophenyl substituent.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClFN2O4S/c1-12-9-13(2)26(11-19(27)25-18-8-5-15(24)10-17(18)23)21(28)20(12)31(29,30)16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCJNPJPUVGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromobenzenesulfonyl intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable nucleophile under controlled conditions.
Synthesis of the dihydropyridinyl intermediate: This involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine with the bromobenzenesulfonyl intermediate.
Coupling with chloro-fluorophenylacetamide: The final step involves coupling the dihydropyridinyl intermediate with 2-chloro-4-fluorophenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid or sulfonic acid derivatives, respectively.
Nucleophilic Substitution
The bromine atom on the benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines or thiols.
Redox Reactions
The dihydropyridine ring undergoes oxidation to a pyridine system, while the acetamide group remains stable under mild conditions.
| Reaction Type | Oxidizing Agent | Conditions | Products | Observations |
|---|---|---|---|---|
| Dihydropyridine oxidation | H₂O₂, FeCl₃ | EtOH, 60°C | 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | Complete conversion in 4 hours |
| Reduction of sulfonamide | Zn/HCl | RT, 12 hours | Desulfonylated intermediate | Low yield due to side reactions |
Coupling Reactions
The acetamide’s nitrogen and the sulfonamide’s sulfur serve as sites for cross-coupling reactions.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Major Fragments Identified (MS) |
|---|---|---|
| 180–220 | Loss of 2-chloro-4-fluoroaniline | C₁₉H₁₈BrN₂O₄S⁺ (m/z 441.2) |
| 220–260 | Sulfonyl group cleavage | C₁₃H₁₃BrO₂S⁺ (m/z 313.0) |
| >260 | Pyridine ring fragmentation | Multiple low-mass ions (e.g., m/z 92, 139) |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the dihydropyridine ring undergoes ring-opening:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Conc. H₂SO₄, 0°C | – | Linear ketone derivative via retro-aza-Michael addition | Protonation at N1 initiates cleavage |
| LDA, THF, -78°C | – | Deprotonation at C4, forming enolate intermediates | Used for further functionalization |
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–Br bond:
| Light Source | Solvent | Products | Quantum Yield |
|---|---|---|---|
| 254 nm UV | Acetonitrile | Radical intermediates leading to dimerized sulfonamides | Φ = 0.12 ± 0.03 |
Comparative Reactivity with Structural Analogs
Key differences from related compounds (e.g., 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide):
| Feature | Target Compound | Analog | Reactivity Notes |
|---|---|---|---|
| Sulfonamide group | Electron-withdrawing | Electron-neutral (benzoxazepine ring) | Faster NAS in target compound |
| Acetamide linker | Rigid, planar | Flexible (alkyl chain) | Higher thermal stability in target compound |
| Halogen substituents | Br (para), Cl/F (ortho) | Cl/F (meta/para) | Altered regioselectivity in cross-couplings |
Scientific Research Applications
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It may inhibit specific enzymes involved in disease pathways.
Modulation of signaling pathways: The compound may modulate key signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory or anticancer effects.
Binding to receptors: It may bind to specific receptors on cell surfaces, influencing cellular responses and activities.
Comparison with Similar Compounds
Hydrogen Bonding and Crystal Packing
Analogous acetamides exhibit hydrogen-bonding motifs critical for solid-state stability. For example:
- N–H⋯O interactions (2.8–3.0 Å) dominate in N-(3-chloro-4-fluorophenyl) derivatives, forming infinite chains .
- C–H⋯F interactions (3.1–3.3 Å) further stabilize packing .
The target compound’s sulfonyl group may introduce additional S=O⋯H–N/C interactions, though experimental crystallographic data are needed for confirmation .
Solubility and Lipophilicity
- Halogen Substituents : The 2-chloro-4-fluorophenyl group increases lipophilicity (logP ~3.5–4.0), comparable to analogs like N-(3,4-difluorophenyl)acetamide .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide (CAS Number: 1251549-81-1) is a derivative of dihydropyridine and carries significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features several functional groups that are crucial for its biological interactions, including:
- Bromobenzenesulfonyl group
- Dihydropyridine core
- Chloro-fluorophenyl acetamide moiety
These structural elements suggest potential interactions with various biological targets, particularly in cancer therapy and antimicrobial activities.
Research indicates that compounds with similar structures often interact with biological pathways through:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Induction of Apoptosis : The presence of the dihydropyridine moiety can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Activity : The sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anticancer Activity
A study evaluating related compounds demonstrated significant anti-proliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- Caco-2 (colorectal cancer)
For instance, derivatives similar to the compound under discussion showed IC50 values as low as 3.96 µM against MCF-7 cells, indicating potent anticancer activity .
Study 1: In Vitro Evaluation
A recent investigation into related dihydropyridine derivatives found that certain modifications led to enhanced selectivity towards cancer cells expressing specific enzymes like CYP1A1. This selectivity is crucial for reducing toxicity to normal cells while maximizing therapeutic effects on tumors .
Study 2: Structural Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that the presence of halogen substituents (like bromine and chlorine) significantly impacts biological activity. These modifications can enhance lipophilicity and improve cellular uptake, leading to increased efficacy in targeted therapies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide?
- Methodology : A carbodiimide-mediated coupling reaction is commonly employed. For example, 4-bromobenzenesulfonyl derivatives can be synthesized via condensation of sulfonyl chlorides with pyridine intermediates under anhydrous conditions (e.g., dichloromethane, triethylamine as a base, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling agent) . Reaction optimization using Design of Experiments (DoE) is critical to minimize side products, with factors like temperature (273 K for controlled activation), stoichiometry, and solvent polarity systematically varied .
Q. How can researchers characterize the crystallographic structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation of methylene chloride or dichloromethane solutions. Key parameters include dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups) and hydrogen-bonding interactions (N–H⋯O, C–H⋯F) for packing stability analysis . Computational tools like Mercury or Olex2 are used to refine bond lengths and angles against experimental data .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Methodology : Test polar aprotic solvents (DMSO, DMF) for initial solubility. Stability studies should include HPLC or LC-MS to monitor degradation under varying pH (e.g., phosphate buffers at pH 3–9) and temperatures (25–60°C). For hygroscopic samples, use inert atmospheres (N₂ or Ar) during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and fluorophenyl moieties?
- Methodology :
Systematic substitution : Synthesize analogs with substituent variations (e.g., replacing 4-bromobenzenesulfonyl with methylsulfonyl or nitro groups).
Bioassays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) or cellular viability tests (MTT assay) to compare IC₅₀ values.
Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .
Q. What computational strategies are effective for predicting the reaction mechanism of sulfonyl group incorporation?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for sulfonation steps.
- Reaction path sampling : Tools like GRRM or Gaussian enable exploration of intermediates (e.g., sulfonic acid anhydrides) .
- Validation : Compare computed IR spectra or Gibbs free energies with experimental DSC/TGA data .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodology :
- Cross-validation : Repeat assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays).
- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance. For example, discrepancies in IC₅₀ values may arise from off-target effects, which can be probed via proteome-wide affinity profiling .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify consensus trends .
Q. What experimental designs are optimal for optimizing heterogeneous catalytic steps in large-scale synthesis?
- Methodology :
- DoE frameworks : Use fractional factorial designs to screen catalysts (e.g., Pd/C, Ni), solvents (THF vs. EtOH), and temperatures.
- Response surface methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .
- Scale-up considerations : Assess mixing efficiency (Reynolds number) and heat transfer using CFD simulations .
Safety and Compliance
Q. What safety protocols are critical when handling the 2-chloro-4-fluorophenyl intermediate?
- Methodology :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential halogenated compound toxicity .
- First aid : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen and seek immediate medical attention .
- Waste disposal : Neutralize acidic byproducts with CaCO₃ before incineration .
Data Presentation Guidelines
Q. How should crystallographic data be reported to ensure reproducibility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
